molecular formula C12H14N2 B12439118 (R)-1-Benzylpyrrolidine-2-carbonitrile

(R)-1-Benzylpyrrolidine-2-carbonitrile

Cat. No.: B12439118
M. Wt: 186.25 g/mol
InChI Key: UWHFYOCFQGYYIH-GFCCVEGCSA-N
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Description

®-1-Benzylpyrrolidine-2-carbonitrile is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a nitrile group attached to the second carbon of the ring. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzylpyrrolidine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and a suitable nitrile precursor.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.

    Introduction of Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile source reacts with the intermediate compound.

Industrial Production Methods

In industrial settings, the production of ®-1-Benzylpyrrolidine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalysts and reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzyl group or the nitrile group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary amines.

Scientific Research Applications

®-1-Benzylpyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzylpyrrolidine-2-carbonitrile: The enantiomer of the ®-form, with different optical activity.

    1-Benzylpyrrolidine-2-carboxamide: A similar compound with a carboxamide group instead of a nitrile group.

    1-Benzylpyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group.

Uniqueness

®-1-Benzylpyrrolidine-2-carbonitrile is unique due to its specific chiral configuration and the presence of both a benzyl and nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

(2R)-1-benzylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m1/s1

InChI Key

UWHFYOCFQGYYIH-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C#N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C#N

Origin of Product

United States

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